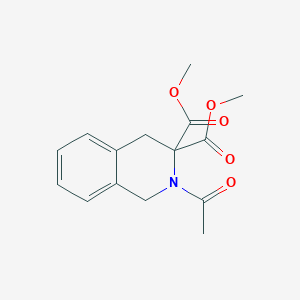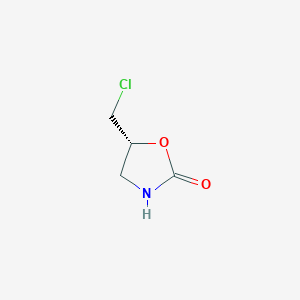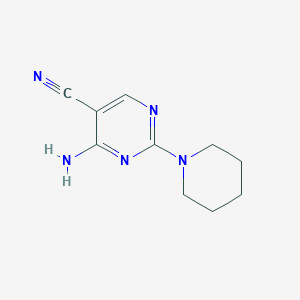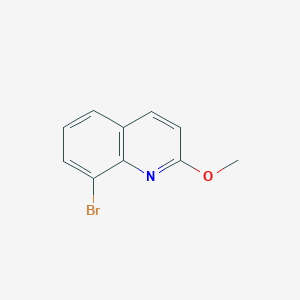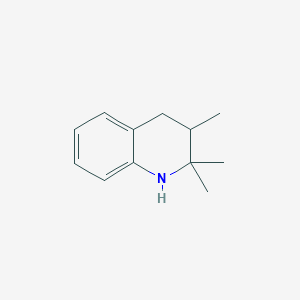
2,2,3-trimethyl-3,4-dihydro-1H-quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,3-trimethyl-3,4-dihydro-1H-quinoline is an organic compound belonging to the quinoline family It is characterized by a tetrahydroquinoline core with three methyl groups attached at the 2, 2, and 3 positions
准备方法
Synthetic Routes and Reaction Conditions: 2,2,3-trimethyl-3,4-dihydro-1H-quinoline can be synthesized through several methods. One common approach involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction typically proceeds under reflux conditions, leading to the formation of the desired tetrahydroquinoline derivative.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar cyclization reactions. The choice of reagents and conditions may vary depending on the desired yield and purity of the final product. Optimization of reaction parameters such as temperature, solvent, and reaction time is crucial for efficient production.
化学反应分析
Types of Reactions: 2,2,3-trimethyl-3,4-dihydro-1H-quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学研究应用
2,2,3-trimethyl-3,4-dihydro-1H-quinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in medicinal chemistry and material science.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives are explored for their therapeutic potential in treating various diseases, including malaria and cancer.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2,2,3-trimethyl-3,4-dihydro-1H-quinoline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
- 1,2,3,4-Tetrahydro-2,2,4-trimethylquinoline
- 1,2,3,4-Tetrahydro-2,2,4,7-tetramethylquinoline
- 1,2,3,4-Tetrahydroisoquinoline
Comparison: 2,2,3-trimethyl-3,4-dihydro-1H-quinoline is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different properties and applications, making it a valuable compound for targeted research and industrial use.
属性
CAS 编号 |
179898-88-5 |
|---|---|
分子式 |
C12H17N |
分子量 |
175.27 g/mol |
IUPAC 名称 |
2,2,3-trimethyl-3,4-dihydro-1H-quinoline |
InChI |
InChI=1S/C12H17N/c1-9-8-10-6-4-5-7-11(10)13-12(9,2)3/h4-7,9,13H,8H2,1-3H3 |
InChI 键 |
ZBHHZYLYNZYQHB-UHFFFAOYSA-N |
SMILES |
CC1CC2=CC=CC=C2NC1(C)C |
规范 SMILES |
CC1CC2=CC=CC=C2NC1(C)C |
同义词 |
2,2,3-TriMethyl-1,2,3,4-tetrahydroquinoline |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


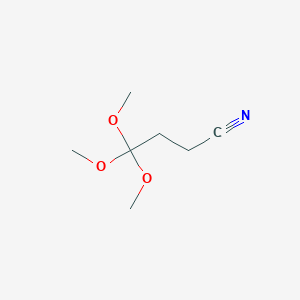
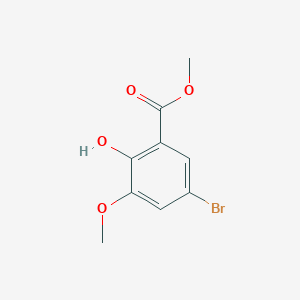
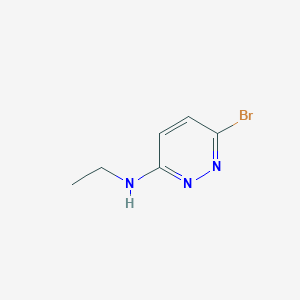
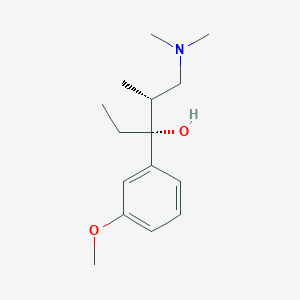
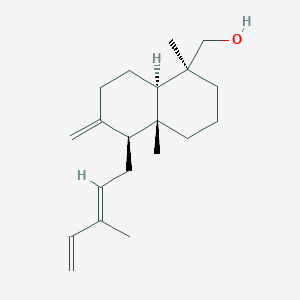
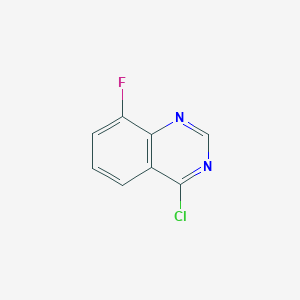
![Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B179697.png)

